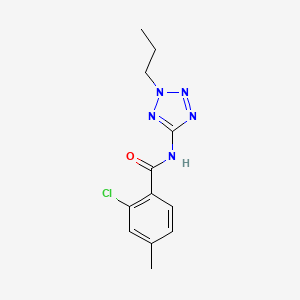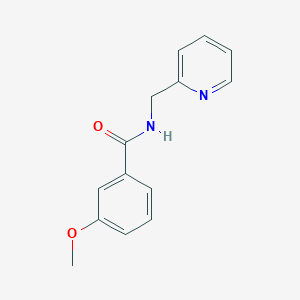
N-(2-chlorophenyl)-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(dimethylamino)benzamide is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Diego. It is a small molecule that has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(dimethylamino)benzamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience research, this compound has been shown to have potential as a tool for studying the function of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. In cancer research, N-(2-chlorophenyl)-3-(dimethylamino)benzamide has been studied for its potential as a therapeutic agent, particularly in the treatment of breast cancer.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-3-(dimethylamino)benzamide is not fully understood, but it is thought to act by binding to and modulating the function of voltage-gated sodium channels. This can lead to changes in neuronal excitability and may also have effects on cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-3-(dimethylamino)benzamide are still being studied, but it is thought to have effects on neuronal excitability, cancer cell proliferation and survival, and potentially other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-3-(dimethylamino)benzamide in lab experiments is its potential as a tool for studying the function of voltage-gated sodium channels, which play a critical role in many physiological processes. However, one limitation is that the compound is still relatively new and its effects on other cellular processes are not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-chlorophenyl)-3-(dimethylamino)benzamide. For example, further studies could be conducted to better understand its mechanism of action and its effects on other cellular processes. Additionally, studies could be conducted to investigate its potential as a therapeutic agent in the treatment of other types of cancer, or in other neurological disorders. Furthermore, the development of new derivatives of this compound could lead to the discovery of even more potent and selective modulators of voltage-gated sodium channels.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-(dimethylamino)benzamide involves the reaction of 2-chlorobenzoyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-18(2)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRBEZUQLGIJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(dimethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)

![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)




